![molecular formula C17H29N7O4S B6426655 N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2034472-04-1](/img/structure/B6426655.png)
N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H29N7O4S and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide is 427.20017361 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound, also known as Tazemetostat or EPZ-6438, primarily targets the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone methyltransferase that plays a crucial role in gene regulation by catalyzing the methylation of histone H3 at lysine 27 (H3K27), leading to transcriptional repression . Aberrant EZH2 activity has been implicated as an oncogenic driver in non-Hodgkin’s lymphoma (NHL) .
Mode of Action
Tazemetostat acts as a methyltransferase inhibitor . It prevents the hyper-trimethylation of histones, thereby inhibiting the cancer cell de-differentiation . By inhibiting EZH2, Tazemetostat reduces the methylation of H3K27, leading to the reactivation of genes that were previously silenced .
Biochemical Pathways
The inhibition of EZH2 affects the Polycomb Repressive Complex 2 (PRC2) pathway . PRC2 is responsible for the trimethylation of H3K27, a modification associated with repressed transcription . By inhibiting EZH2, Tazemetostat disrupts this pathway, leading to changes in gene expression that can inhibit the growth of cancer cells .
Pharmacokinetics
It is known that tazemetostat is administered orally and has good oral bioavailability . The duration of action is long as it is given twice daily .
Result of Action
The inhibition of EZH2 by Tazemetostat leads to potent antitumor activity . In clinical trials, Tazemetostat has shown preliminary safety and activity in relapsed or refractory NHL patients . Objective responses were seen in various types of NHL, including Diffuse Large B-cell Lymphoma (DLBCL), follicular lymphoma (FL), and marginal zone lymphoma (MZL) .
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N7O4S/c1-22(2)16-19-14(20-17(21-16)23-8-10-28-11-9-23)12-18-15(25)13-4-6-24(7-5-13)29(3,26)27/h13H,4-12H2,1-3H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOFMUJZJGYSOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.